![molecular formula C18H13BrFN3O2 B10998898 N-(4-bromo-2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B10998898.png)

N-(4-bromo-2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

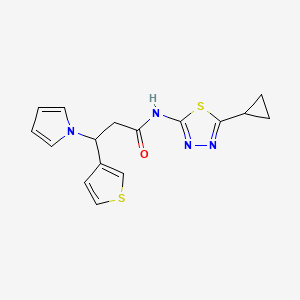

N-(4-Brom-2-fluorphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]chinazolin-6-carboxamid ist eine komplexe organische Verbindung, die zur Klasse der Chinazolin-Derivate gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen. Das Vorhandensein von Brom- und Fluoratomen im Phenylring sowie des Chinazolin-Kerns verleiht diesem Molekül einzigartige chemische Eigenschaften.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Brom-2-fluorphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]chinazolin-6-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Bildung des Chinazolin-Kerns: Der Chinazolin-Kern kann durch die Kondensation von o-Phenylendiamin mit einer geeigneten Carbonylverbindung, wie z. B. Glyoxal oder Benzil, unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Pyrrolo-Einheit: Der Pyrrolo-Ring kann durch eine Cyclisierungsreaktion unter Einbeziehung eines geeigneten Vorläufers, wie z. B. eines Aminosäurederivats, eingeführt werden.

Substitutionsreaktionen:

Amidierung: Der letzte Schritt beinhaltet die Bildung der Carboxamidgruppe durch eine Amidierungsreaktion, typischerweise unter Verwendung eines Amins und eines Carbonsäurederivats unter dehydrierenden Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren, das Hochdurchsatzscreening von Reaktionsbedingungen und den Einsatz von Katalysatoren, um die Reaktionsausbeute und den Wirkungsgrad zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Chinazolin-Kern, was zur Bildung von Chinazolin-N-Oxiden führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe angreifen und sie in einen Alkohol umwandeln.

Substitution: Die Brom- und Fluoratome im Phenylring können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können in Substitutionsreaktionen eingesetzt werden, häufig unter basischen Bedingungen.

Hauptprodukte

Oxidation: Chinazolin-N-Oxide.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Phenylderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Synthesemethoden.

Biologie

Biologisch haben Chinazolin-Derivate, einschließlich dieser Verbindung, ein Potenzial als Enzyminhibitoren gezeigt, insbesondere bei der gezielten Hemmung von Kinasen. Dies macht sie wertvoll für die Untersuchung zellulärer Signalwege und die Entwicklung neuer therapeutischer Wirkstoffe.

Medizin

In der Medizin wurde N-(4-Brom-2-fluorphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]chinazolin-6-carboxamid auf seine Antikrebsaktivität untersucht. Seine Fähigkeit, bestimmte Kinasen zu hemmen, die an der Proliferation von Krebszellen beteiligt sind, macht es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung.

Industrie

Industriell kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, z. B. verbesserte thermische Stabilität oder einzigartige elektronische Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielen, wie z. B. Kinasen. Durch die Bindung an das aktive Zentrum dieser Enzyme hemmt sie deren Aktivität, was zur Störung zellulärer Signalwege führt, die für das Überleben und die Proliferation von Krebszellen entscheidend sind. Das Vorhandensein der Brom- und Fluoratome verstärkt ihre Bindungsaffinität und Spezifität gegenüber diesen Zielen.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell survival and proliferation. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Erlotinib: Ein weiteres Chinazolin-Derivat, das als Antikrebsmittel verwendet wird und den epidermalen Wachstumsfaktorrezeptor (EGFR) angreift.

Gefitinib: Ähnlich wie Erlotinib zielt es auf EGFR ab und wird zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt.

Afatinib: Ein breiterer Kinase-Inhibitor, der in der Krebstherapie eingesetzt wird.

Einzigartigkeit

N-(4-Brom-2-fluorphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]chinazolin-6-carboxamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein von sowohl Brom- als auch Fluoratomen im Phenylring verstärkt seine Reaktivität und Bindungsaffinität, was es zu einer wertvollen Verbindung für weitere Forschungs- und Entwicklungsarbeiten macht.

Eigenschaften

Molekularformel |

C18H13BrFN3O2 |

|---|---|

Molekulargewicht |

402.2 g/mol |

IUPAC-Name |

N-(4-bromo-2-fluorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |

InChI |

InChI=1S/C18H13BrFN3O2/c19-11-4-6-14(13(20)9-11)22-17(24)10-3-5-12-15(8-10)21-16-2-1-7-23(16)18(12)25/h3-6,8-9H,1-2,7H2,(H,22,24) |

InChI-Schlüssel |

BHMQLJSMSYQGEE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=C(C=C(C=C4)Br)F)C(=O)N2C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-acetamidophenyl)butanamide](/img/structure/B10998825.png)

![N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10998833.png)

![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10998838.png)

![4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide](/img/structure/B10998848.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10998849.png)

![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine](/img/structure/B10998862.png)

![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10998863.png)

![N-(1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10998866.png)

![4-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide](/img/structure/B10998883.png)

![2-(2-chloro-6-fluorophenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B10998894.png)